3-Methoxyoxane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxyoxane-3-carboxylic acid is a chemical compound with the CAS Number: 1544528-44-0 . It has a molecular weight of 160.17 and is commonly stored at room temperature . The compound is typically in the form of an oil .
Molecular Structure Analysis
The IUPAC name for this compound is 3-methoxytetrahydro-2H-pyran-3-carboxylic acid . The Inchi Code for this compound is 1S/C7H12O4/c1-10-7(6(8)9)3-2-4-11-5-7/h2-5H2,1H3,(H,8,9) .Physical and Chemical Properties Analysis
This compound is an oil at room temperature . The compound is shipped at normal temperatures .Scientific Research Applications
Organic Synthesis and Catalysis
One significant application of this compound is in the realm of organic synthesis, where it serves as a precursor for creating complex molecules. For instance, Mondal et al. (2003) developed a method for synthesizing antitumor agents using a dual role Pd(II) catalyst, highlighting the utility of such compounds in constructing pharmacologically relevant structures Mondal et al., 2003. Similarly, Kumar et al. (2012) demonstrated the use of AlCl3 for chemoselective reductive amination, showcasing the compatibility of 3-Methoxyoxane-3-carboxylic acid derivatives with a variety of functional groups in synthesis Kumar et al., 2012.
Nanoparticle Synthesis
In the field of nanotechnology, Vogelson and Barron (2001) explored the preparation of carboxylate–alumoxane nanoparticles, using various carboxylic acids, including methoxyacetic acid. This research underscores the role of such compounds in generating nanoparticles with controlled sizes, which is crucial for applications in catalysis, drug delivery, and materials science Vogelson & Barron, 2001.
Polymer Science
In polymer science, the modification of polymers with carboxylic acid groups has been explored for creating materials with special properties. For example, Minami et al. (2011) synthesized thermoresponsive polysilsesquioxanes containing carboxylic acid groups, demonstrating the influence of these groups on the material's properties in aqueous solutions Minami et al., 2011.
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been utilized for their antimalarial activities. Lombardo et al. (2014) optimized the synthesis of 1,2-Dioxane-4-carboxamides, demonstrating significant antimalarial activity, thereby highlighting the potential of these compounds in developing new therapeutic agents Lombardo et al., 2014.
Safety and Hazards
The safety information for 3-Methoxyoxane-3-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is associated with the GHS07 pictogram and has a signal word of "Warning" .
Mechanism of Action
Biochemical Analysis
Cellular Effects
Carboxylic acids can influence cell function in various ways, such as impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that carboxylic acids can interact with biomolecules through hydrogen bonding and other non-covalent interactions They can also potentially influence enzyme activity and gene expression
Metabolic Pathways
Carboxylic acids can be involved in various metabolic pathways, interacting with enzymes and cofactors
Transport and Distribution
Carboxylic acids can be transported across cell membranes through various mechanisms, potentially involving specific transporters or binding proteins
Subcellular Localization
Carboxylic acids can be localized in various subcellular compartments depending on their specific properties and interactions with other molecules
Properties
IUPAC Name |
3-methoxyoxane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-10-7(6(8)9)3-2-4-11-5-7/h2-5H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWUPRIGJXKBNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCOC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.